1-bromo-2-chloro-4-ethynylbenzene
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Overview
Description
1-bromo-2-chloro-4-ethynylbenzene is an organic compound with the molecular formula C8H4BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethynyl groups.
Preparation Methods
1-bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction . Another method involves the use of 4-chlorophenol and triphenylphosphine dibromide . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
1-bromo-2-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It undergoes Sonogashira coupling with methyl 2-iodobenzoate to form bromo tolane derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-bromo-2-chloro-4-ethynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-4-ethynylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of bromine and chlorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions . The ethynyl group also allows for coupling reactions, expanding the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
1-bromo-2-chloro-4-ethynylbenzene can be compared with other similar compounds such as:
1-bromo-2-ethynylbenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
1-chloro-2-ethynylbenzene: Lacks the bromine substituent, which affects its reactivity and the types of reactions it can undergo.
Bromochlorobenzene: Contains both bromine and chlorine but lacks the ethynyl group, limiting its applications in coupling reactions.
The presence of both halogen atoms and the ethynyl group in this compound makes it unique and versatile for various synthetic applications.
Properties
CAS No. |
313511-09-0 |
---|---|
Molecular Formula |
C8H4BrCl |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
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